n1,n1,6-Trimethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1,N1,6-Trimethylbenzene-1,3-diamine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two amine groups (NH2) and three methyl groups (CH3) attached. The InChI code for this compound is 1S/C9H14N2/c1-10-8-5-4-6-9(7-8)11(2)3/h4-7,10H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 150.22 .Scientific Research Applications
Structural Analysis and Chemical Properties
- The compound 2,4,6-trimethylbenzene-1,3-diamine, also known as diaminomesitylene, shows an almost planar structure and forms zigzag chains through N—H⋯N hydrogen bonds in its crystal form. These chains are linked by C—H⋯π interactions, forming sheets that lie parallel to the bc plane (Brihi et al., 2016).
Material Synthesis and Applications
- Polyimides Synthesis: A new unsymmetrical and noncoplanar diamine containing trifluoromethyl and trimethyl groups was synthesized for creating fluorinated poly(ether imide)s (PEIs). These PEIs were solution-cast into films, demonstrating good optical transparency, thermal stability, low dielectric constants, and moisture absorptions, showing potential for electronic applications (Wang et al., 2012).
- Gas Separation: A sulfonic acid-functionalized trimethyl-substituted polyimide demonstrated enhanced CO2/CH4 selectivity due to hydrogen bonding induced by -SO3H functionalization, making it a promising material for natural gas sweetening applications (Abdulhamid et al., 2021).
Environmental Sensing and Catalysis
- Luminescence and Sensing: A study on rhenium(I)-based helicates and mesocates using trimethylbenzene-derivative ligands found that these complexes exhibit dual emissions, showing potential for applications in luminescent sensing and optoelectronic devices (Shankar et al., 2014).
- Coordination Polymers for Sensing: Flexible zwitterion ligands based on 2,4,6-trimethylbenzene were utilized in constructing luminescent coordination polymers with d10 metal ions, demonstrating selective sensing capabilities for nitrobenzene, Fe3+, and HSO4−, highlighting their utility in environmental monitoring and safety (Wang et al., 2018).
Properties
IUPAC Name |
3-N,3-N,4-trimethylbenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-8(10)6-9(7)11(2)3/h4-6H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRCCRHMACPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356955 |
Source
|
Record name | n1,n1,6-trimethylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6406-67-3 |
Source
|
Record name | n1,n1,6-trimethylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Amino-2-methylphenyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.